![molecular formula C21H15FO B2918602 3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one CAS No. 34236-68-5](/img/structure/B2918602.png)
3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one
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Overview
Description
3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one, also known as fluoroamphetamine, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects.
Scientific Research Applications
Spectroscopic Studies and Molecular Structure Analysis
The compound has been utilized in spectroscopic studies to understand its structural features. For instance, a study involving a related compound, 2-(4-fluorophenyl)ethylamine, employed ionization-loss stimulated Raman spectroscopy to investigate the molecular structure and interactions within a hydrated cluster . This type of analysis is crucial for determining the stability and reactivity of the compound, which can be extrapolated to NSC636425 for similar applications.
Synthesis of Pyrimidine Derivatives
NSC636425 serves as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . These derivatives are significant in pharmaceutical research and development, particularly in the creation of drugs with potential antitumor and antibacterial properties.
Preparation of Metalated Phenethylamines
The compound is suitable for the preparation of ortho-metalated primary phenethylamines . These are important in the development of palladacycle complexes , which have applications in catalysis and organic synthesis .
Noncovalent Interaction Studies
Research has been conducted to understand the noncovalent interactions such as hydrogen bonding, which are essential for the stabilization of molecular clusters . These studies are vital for designing compounds with desired physical and chemical properties.
Fluorine Substitution Studies
The effect of fluorine substitution on the conformational landscape of molecules has been studied using compounds like NSC636425 . Such research is important for the design of molecules with specific electronic and stereoelectronic effects, which are relevant in drug design and material science.
Educational and Research Skill Development
While not a direct application of the compound itself, NSC636425 can be used as a case study in educational settings to develop scientific thinking and research skills . Students can learn about experimental design, statistical inference, and scientific communication through the analysis of this compound’s properties and applications.
Mechanism of Action
Target of Action
The primary target of NSC636425 is the Cdc25 dual specificity phosphatases . These phosphatases play a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .
Mode of Action
NSC636425 acts as a potent and selective inhibitor of Cdc25 phosphatases . By inhibiting these phosphatases, NSC636425 interferes with the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The inhibition of Cdc25 phosphatases by NSC636425 leads to cell cycle arrest . This can halt the proliferation of cells, which may be particularly beneficial in the context of cancer, where uncontrolled cell proliferation is a key characteristic .
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1,2-diphenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)21(23)18-9-5-2-6-10-18/h1-15H/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKWBGOHFTJEG-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one |
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